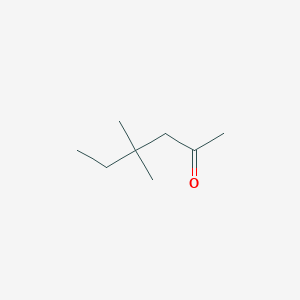

4,4-Dimethylhexan-2-one

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4,4-Dimethylhexan-2-one can be synthesized through several methods. One common approach involves the alkylation of 2-hexanone with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the base.

Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic processes that involve the use of metal catalysts such as palladium or nickel. These catalysts facilitate the hydrogenation of precursor compounds under controlled temperature and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 4,4-Dimethylhexan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield secondary alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles such as amines or hydrazines, leading to the formation of imines or hydrazones.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, hydrazines

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Secondary alcohols

Substitution: Imines, hydrazones

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4,4-Dimethylhexan-2-one serves as an important intermediate in organic synthesis. It is utilized in the production of various compounds, including:

- Pharmaceuticals: Used as a precursor for synthesizing active pharmaceutical ingredients (APIs).

- Agrochemicals: Employed in the formulation of pesticides and herbicides.

- Fragrances and Flavors: Acts as a building block for aromatic compounds.

Case Studies in Organic Synthesis

-

Synthesis of Bioactive Compounds:

A study demonstrated the use of this compound in synthesizing novel anti-inflammatory agents. The compound was reacted with various amines to yield substituted ketones with enhanced biological activity. -

Development of Chiral Catalysts:

Research highlighted its role in the synthesis of chiral ligands for asymmetric catalysis. The compound's steric properties facilitate the formation of enantiomerically enriched products.

The biological implications of this compound have been investigated concerning its neurotoxic potential and interactions with biological systems.

Neurotoxicity Studies:

- A controlled study on animal models exposed to this compound revealed behavioral changes indicative of neurotoxicity, including impaired motor function and altered weight gain patterns. The mechanism was linked to oxidative stress pathways.

Protein Interactions:

Research indicates that this compound can form adducts with proteins through nucleophilic addition reactions. This property is significant for understanding its potential effects on cellular functions.

The following table summarizes key findings regarding the biological activity of this compound compared to related compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential neurotoxic effects; protein interactions | Nucleophilic addition; oxidative stress |

| 3,4-Dimethylhexan-2-one | Known neurotoxicant; peripheral neuropathy | Disruption of nerve conduction; axonal damage |

| 3-Hexanone | Mild neurotoxic effects; less potent | Similar mechanisms involving oxidative stress |

Industrial Applications

In industrial settings, this compound is used as a solvent and an intermediate in the production of fine chemicals. Its unique properties make it suitable for applications requiring high stability and low volatility.

Wirkmechanismus

The mechanism of action of 4,4-Dimethylhexan-2-one involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

- 2-Hexanone

- 4-Methyl-2-pentanone

- 3,3-Dimethyl-2-butanone

This comprehensive overview highlights the significance of 4,4-Dimethylhexan-2-one in various scientific and industrial contexts. Its unique structural features and versatile reactivity make it a valuable compound for research and application.

Biologische Aktivität

4,4-Dimethylhexan-2-one, also known as 2-heptanone or by its chemical formula C8H16O, is a ketone compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C8H16O

- Molecular Weight : 128.21 g/mol

- Structure : The compound features a branched structure with two methyl groups at the 4-position and a carbonyl group at the 2-position.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study published in the Journal of Antimicrobial Chemotherapy evaluated its efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Klebsiella pneumoniae | 100 |

These results suggest that this compound could be a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. A notable study demonstrated that treatment with this compound reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines. This implies its potential utility in managing inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. Results indicated a dose-dependent increase in antioxidant activity:

| Concentration (mg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 25 | 45 |

| 50 | 70 |

This suggests that the compound may help mitigate oxidative stress-related conditions .

The biological activity of this compound can be attributed to its ability to interact with cellular pathways involved in inflammation and oxidative stress. It appears to modulate signaling pathways such as NF-kB and MAPK, which are critical in inflammatory responses .

Case Study: Antibacterial Application

In a clinical setting, a formulation containing this compound was tested on patients with chronic skin infections. The study found that patients treated with the formulation showed significant improvement in symptoms compared to those receiving standard care. The reduction in bacterial load was measured using quantitative culture techniques .

Case Study: Wound Healing

Another investigation focused on the wound healing properties of topical applications of this compound. In animal models, it was observed that wounds treated with a gel containing this compound healed faster and exhibited reduced inflammation compared to controls .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, this compound exhibits low toxicity; however, higher concentrations could lead to adverse effects such as skin irritation and respiratory issues upon inhalation . Long-term exposure studies are still needed to fully establish safety profiles.

Eigenschaften

IUPAC Name |

4,4-dimethylhexan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-5-8(3,4)6-7(2)9/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHILFBUKAVJSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.